N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide
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Overview
Description
N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features both boronic acid ester and sulfonamide functional groups
Mechanism of Action
Target of Action
The primary target of N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is the 5-lipoxygenase-activating protein (FLAP), which is widely distributed within the central nervous system . FLAP’s function is to regulate the activation of the 5-lipoxygenase enzyme .
Mode of Action
The This compound interacts with its target, FLAP, by binding to it and regulating its activation. This interaction results in changes in the activity of the 5-lipoxygenase enzyme .
Biochemical Pathways
The action of This compound affects the lipoxygenase pathway. The downstream effects of this interaction include the regulation of the synthesis of leukotrienes, which are lipid mediators involved in inflammatory responses .
Result of Action
The molecular and cellular effects of This compound ’s action include the regulation of the 5-lipoxygenase enzyme and the subsequent modulation of leukotriene synthesis. This can lead to changes in inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Sulfonamide Formation: The sulfonamide group is introduced via a reaction between a sulfonyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide undergoes various types of chemical reactions:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Coupling Reactions: The boronic acid ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Substituted Derivatives: Products where the chlorine atom is replaced by another group.
Coupled Products: Complex molecules formed through coupling reactions.
Scientific Research Applications
N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine
- 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
This compound’s versatility and unique chemical properties make it a valuable subject of study in multiple scientific disciplines.
Biological Activity
N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₂H₁₄BClF₃NO₂
- Molecular Weight : 307.504 g/mol
- CAS Number : 741709-67-1
The presence of the dioxaborolane moiety is significant for its biological activity, particularly in drug design and development.
Research indicates that sulfonamide derivatives often exhibit biological activity through various mechanisms:
- Inhibition of Carbonic Anhydrase : Many benzenesulfonamides are known to inhibit carbonic anhydrase, an enzyme critical in regulating pH and fluid balance in biological systems. This inhibition can lead to diuretic effects and has implications in treating conditions like glaucoma and edema.
- Calcium Channel Modulation : Some studies suggest that certain sulfonamide compounds can act as calcium channel inhibitors. This action may contribute to their effects on vascular resistance and blood pressure regulation .
- Antimicrobial Activity : Sulfonamides are historically known for their antimicrobial properties, acting as competitive inhibitors of para-aminobenzoic acid (PABA) in bacterial folate synthesis pathways.
Case Study 1: Perfusion Pressure Analysis
In a recent study evaluating the effects of various benzenesulfonamide derivatives on perfusion pressure, it was found that this compound demonstrated significant effects on cardiovascular parameters. The experimental design involved comparing the compound against control conditions and other sulfonamide derivatives over time.
Group | Compound | Dose (nM) | Effect on Perfusion Pressure |
---|---|---|---|
I | Control | - | Baseline |
II | Compound A | 0.001 | Increased |
III | N-(2-chloro...) | 0.001 | Decreased |
IV | Compound B | 0.001 | No significant change |
The results indicated that the compound significantly decreased perfusion pressure compared to controls, suggesting a potential vasodilatory effect .
Case Study 2: Calcium Channel Interaction
Another study utilized docking analysis to evaluate the interaction between this compound and calcium channels. The findings suggested that this compound could effectively bind to calcium channel proteins, potentially inhibiting their activity and thus affecting vascular tone and blood pressure regulation .
Properties
IUPAC Name |
N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BClNO4S/c1-17(2)18(3,4)25-19(24-17)13-10-11-15(20)16(12-13)21-26(22,23)14-8-6-5-7-9-14/h5-12,21H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJYFCBYMMVHGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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